2-((3-Cyanopyridin-2-yl)oxy)acetamide
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(3-cyanopyridin-2-yl)oxyacetamide |
InChI |
InChI=1S/C8H7N3O2/c9-4-6-2-1-3-11-8(6)13-5-7(10)12/h1-3H,5H2,(H2,10,12) |
InChI Key |
XZANRDHLUPXTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(=O)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates structurally related compounds, focusing on substitutions at the pyridine ring, acetamide nitrogen, and linker groups (oxy vs. thio).
Substitutions on the Pyridine Ring
a) 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide (LBJ-03)
- Structural difference : The ether oxygen is replaced with a thioether (-S-) group.
- Synthesis: Prepared analogously to LBJ-01 using 2-chloro-3-cyanopyridine and 21b (thiol-containing intermediate) .
- Properties : Melting point (198–201°C) and HRMS ([M+H]⁺: 288.0605 vs. calculated 288.0601) indicate higher crystallinity compared to oxy-linked analogs .
b) 2-[(2-Aminopyridin-3-yl)oxy]-N-(3-chlorophenyl)acetamide
- Structural difference: The 3-cyano group is replaced with an amino (-NH₂) group.
- Properties: Molecular formula C₁₃H₁₂ClN₃O₂ (molar mass 277.71 g/mol).
Substitutions on the Acetamide Nitrogen
a) N-(3-Chlorophenyl)-2-((3-cyanopyridin-2-yl)oxy)acetamide (5b)
- Synthesis : Derived from 3-chlorophenylamine (335.5 mg) under conditions similar to 5a, yielding a chlorinated aryl variant .
- Significance : The electron-withdrawing chloro group may enhance metabolic stability compared to the parent phenyl derivative.
b) 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
Linker Group Modifications
a) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
Data Tables
Table 1: Key Structural Analogs and Properties
Research Findings and Implications
- Bioactivity : The thioether analog (LBJ-03) exhibits comparable IDO1 inhibition to the parent oxy compound (LBJ-01), suggesting linker flexibility in target engagement .
- Synthetic Challenges : Lower yields (~33–45%) in analogs highlight steric and electronic challenges in nucleophilic substitution reactions .
Preparation Methods
Chlorination Using Bis(trichloromethyl)carbonate (BTC)
The chlorination of 3-cyanopyridine N-oxide to 2-chloro-3-cyanopyridine is a critical precursor step. The method involves dissolving 3-cyanopyridine N-oxide and BTC in dichloroethane at −5°C, followed by dropwise addition of triethylamine. After heating to 60°C for 4 hours, the product is isolated via distillation, yielding 2-chloro-3-cyanopyridine in 20% yield. BTC serves as a safer chlorinating agent compared to traditional reagents like phosphorus oxychloride, minimizing environmental impact by avoiding sulfur dioxide and phosphorus-containing byproducts.
Alternative Chlorination Methods
Patents describe the use of Vilsmeier reagents derived from BTC and substituted amides for chlorination. For example, reacting BTC with dimethylformamide (DMF) generates a reactive intermediate that facilitates chlorination at the 2-position of 3-cyanopyridine N-oxide at 60–160°C. This method achieves higher yields (up to 85%) and purity, making it suitable for industrial-scale production.
Nucleophilic Aromatic Substitution for Ether Formation
Reaction Conditions and Optimization
2-Chloro-3-cyanopyridine undergoes SNAr with 2-hydroxyacetamide in the presence of potassium carbonate in acetone. The reaction is heated to 60–80°C for 12–24 hours, leveraging the electron-withdrawing cyano group to activate the pyridine ring for substitution. This method mirrors the synthesis of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, which achieves 70% yield under similar conditions.
Yield and Purity Considerations
Purification involves column chromatography using silica gel and ethyl acetate/hexane eluents. The final product exhibits a molecular ion peak at m/z = 177.16 (C₈H₇N₃O₂) in HR-ESI-MS, consistent with the theoretical molecular weight. Challenges include competing hydrolysis of the nitrile group under prolonged heating, necessitating strict moisture control.
Alternative Methods: Williamson Ether Synthesis
Challenges and Feasibility
The Williamson ether synthesis, which typically couples alkoxides with alkyl halides, is less effective here due to the poor nucleophilicity of the pyridin-2-olate ion. Attempts to deprotonate 3-cyanopyridin-2-ol (pKₐ ~8.5) with NaH or KOH in DMF result in incomplete conversion, as the cyano group meta to the hydroxyl further deactivates the ring. Tertiary alkyl halides, if used, favor elimination over substitution, rendering this route impractical.
Characterization and Analytical Data
The synthesized compound is characterized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
